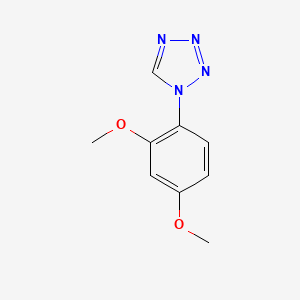

1-(2,4-dimethoxyphenyl)-1H-tetrazole

Description

Significance of Tetrazole Chemistry in Contemporary Research

The field of heterocyclic chemistry has long recognized the importance of the tetrazole ring, a five-membered aromatic system containing four nitrogen atoms and one carbon atom. wikipedia.org This high nitrogen content imparts a unique set of chemical and physical properties, making tetrazoles a cornerstone in various scientific disciplines. nih.gov In medicinal chemistry, the tetrazole moiety is widely regarded as a privileged scaffold. beilstein-journals.org It frequently serves as a bioisostere for the carboxylic acid functional group, a strategic replacement that can enhance a molecule's metabolic stability, lipophilicity, and bioavailability without compromising its ability to engage in crucial biological interactions. nih.govuminho.pt This bioisosteric relationship has led to the incorporation of the tetrazole ring in numerous approved pharmaceutical agents with a broad spectrum of activities, including antihypertensive and antiallergic drugs. uminho.pt Beyond pharmaceuticals, tetrazoles are integral to materials science, finding applications in the development of energetic materials, photographic processes, and as ligands in coordination chemistry. nih.gov The stability of the tetrazole ring, coupled with the diverse reactivity of its nitrogen atoms, ensures its continued relevance in the design of novel functional molecules. researchgate.net

Overview of N-Aryl-Substituted Tetrazoles in Academic Contexts

The synthesis of N-aryl-substituted tetrazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature. A prevalent and efficient one-pot method involves the reaction of an aromatic amine with triethyl orthoformate and an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, often facilitated by a catalyst. uminho.ptresearchgate.netorganic-chemistry.org This approach allows for the generation of a diverse library of N-aryl tetrazoles for screening and further development. The versatility of this synthetic route, combined with the significant impact of the N-aryl substituent on molecular properties, has cemented the importance of these compounds in academic and industrial research.

Scope and Objectives of Research on 1-(2,4-Dimethoxyphenyl)-1H-Tetrazole

The specific compound, this compound, emerges as a molecule of interest at the intersection of tetrazole chemistry and the study of pharmacologically relevant substituents. The 2,4-dimethoxyphenyl group is a structural motif present in a variety of biologically active compounds. The methoxy (B1213986) groups can act as hydrogen bond acceptors and influence the molecule's conformation and electronic distribution, which in turn can affect its interaction with biological targets.

While extensive research on this exact molecule is not widely documented in publicly accessible literature, the primary objectives for its study can be inferred from related research. Key research goals would include:

Efficient Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound in high yield and purity. This would involve the reaction of 2,4-dimethoxyaniline (B45885) with an appropriate one-carbon and nitrogen source, followed by thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical methods (melting point determination).

Exploration of Chemical Properties: Investigating the chemical reactivity and stability of the compound. The electronic nature of the 2,4-dimethoxyphenyl ring is expected to influence the properties of the tetrazole core.

Biological Screening: Evaluating the compound for potential biological activities. Given the known bioactivity of other N-aryl-substituted tetrazoles and compounds containing the 2,4-dimethoxyphenyl moiety, it would be a candidate for screening in areas such as anticancer, antimicrobial, or anti-inflammatory research. nih.gov

The synthesis of this compound would likely proceed via the established one-pot reaction of 2,4-dimethoxyaniline, triethyl orthoformate, and sodium azide. The conditions for this reaction can be varied, with different catalysts and solvents being employed to optimize the yield.

Table 1: Plausible Synthetic Scheme for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | General Conditions | Product |

| 2,4-Dimethoxyaniline | Triethyl Orthoformate | Sodium Azide | Acid catalyst (e.g., Acetic Acid) or Lewis acid catalyst (e.g., Yb(OTf)₃), Reflux in a suitable solvent (e.g., DMF or Acetic Acid) | This compound |

This table represents a generalized synthetic approach based on established literature for analogous compounds. researchgate.netorganic-chemistry.org

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 206.21 g/mol |

| Appearance | Likely a crystalline solid |

These properties are calculated based on the chemical structure and have not been experimentally verified from the sourced literature.

Future research on this compound would be essential to fully elucidate its chemical character and to explore its potential applications, thereby contributing to the broader understanding of N-aryl-substituted tetrazoles.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-14-7-3-4-8(9(5-7)15-2)13-6-10-11-12-13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTYJDATGDICED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=NN=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2,4 Dimethoxyphenyl 1h Tetrazole

Established Approaches for 1,N-Substituted Tetrazoles

Established methods for the synthesis of 1,N-substituted tetrazoles primarily rely on the formation of the tetrazole ring from acyclic precursors. These approaches have been refined over the years to improve yields, reduce reaction times, and expand the substrate scope.

[3+2] Cycloaddition Reactions in the Synthesis of 1H-Tetrazoles

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings, including tetrazoles. For the preparation of 1-substituted-1H-tetrazoles, this typically involves the reaction of an isocyanide with an azide (B81097). Specifically, the synthesis of 1-aryl-1H-tetrazoles can be achieved through the reaction of an aryl isocyanide with hydrazoic acid or its synthetic equivalents like trimethylsilyl (B98337) azide (TMSN₃).

This method is quite general and is applicable to both aliphatic and aromatic isocyanides, offering a broader scope than the corresponding cycloaddition with nitriles for 1-substituted tetrazoles. acs.org The reaction proceeds by the 1,3-dipolar cycloaddition of the azide to the isocyanide carbon atom. The use of TMSN₃ is often preferred over hydrazoic acid due to safety considerations, as hydrazoic acid is highly toxic and explosive.

Another approach within the [3+2] cycloaddition framework for preparing 1-substituted tetrazoles involves a three-component reaction of an amine, triethyl orthoformate, and sodium azide. organic-chemistry.orgnih.gov In the context of synthesizing 1-(2,4-dimethoxyphenyl)-1H-tetrazole, 2,4-dimethoxyaniline (B45885) would serve as the amine component.

Multicomponent Reactions (MCRs) for Tetrazole Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, have emerged as powerful tools for the synthesis of complex molecules like substituted tetrazoles. nih.govbohrium.com These reactions are highly atom-economical and efficient, often allowing for the rapid generation of libraries of compounds.

The Ugi-azide four-component reaction (UA-4CR) is a prominent MCR for the synthesis of 1,5-disubstituted tetrazoles. nih.gov By modifying the starting components, this reaction can also be adapted for the synthesis of 1-substituted tetrazoles. For instance, a one-pot reaction involving an amine, triethyl orthoformate, and sodium azide can yield 1-substituted-1H-tetrazoles. nih.govacs.org This approach is particularly attractive for generating structural diversity.

The Passerini three-component reaction (P-3CR) is another important MCR that typically involves an isocyanide, a carboxylic acid, and a carbonyl compound. researchgate.net A variation of this reaction, the Passerini-tetrazole reaction, utilizes an azide source in place of the carboxylic acid, leading to the formation of tetrazole derivatives. beilstein-archives.orgnih.gov These MCRs provide a convergent and diversity-oriented approach to tetrazole synthesis. beilstein-journals.org

Catalyzed Cycloadditions and Functionalization

To improve the efficiency and broaden the scope of tetrazole synthesis, various catalysts have been employed. Both homogeneous and heterogeneous catalysts have been shown to be effective in promoting the cycloaddition reactions. For the synthesis of 1-substituted-1H-tetrazoles from amines, triethyl orthoformate, and sodium azide, ytterbium(III) triflate (Yb(OTf)₃) has been used as an efficient catalyst. organic-chemistry.org

Metal nanoparticles have also gained attention as catalysts due to their high surface area and catalytic activity. acs.org For example, a biosynthesized silver/sodium borosilicate nanocomposite has been utilized as a novel heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-tetrazoles. acs.org The use of such catalysts often leads to higher yields, shorter reaction times, and milder reaction conditions. Additionally, magnetic nanoparticles functionalized with a copper(II) complex have been developed as a recyclable catalyst for the synthesis of 1-aryl 1H-tetrazoles in aqueous media. nih.gov

Advanced Synthetic Techniques for this compound Derivatives

In recent years, advanced synthetic techniques have been applied to the synthesis of tetrazoles to enhance reaction rates, improve yields, and align with the principles of green chemistry. These methods offer significant advantages over traditional synthetic protocols.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations. thieme-connect.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, it also leads to higher product yields and cleaner reactions.

The synthesis of 1-aryl-1H-tetrazoles has been efficiently achieved using microwave irradiation. For instance, the key intermediates for a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were prepared via a microwave-assisted continuous operation process. nih.govtandfonline.comnih.gov Another example is the microwave-assisted 1,3-dipolar cycloaddition of trifluoroacetimidoyl chlorides with sodium azide to produce 1-aryl-5-(trifluoromethyl)-1H-tetrazoles, which is described as an efficient, convenient, and green method. researchgate.net These protocols highlight the potential of microwave technology to streamline the synthesis of compounds like this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1-Aryl-1H-Tetrazoles

| Entry | Aryl Group | Method | Reaction Time | Yield (%) | Reference |

| 1 | Phenyl | Conventional | 12 h | 75 | organic-chemistry.org |

| 2 | Phenyl | Microwave | 10 min | 92 | nih.gov |

| 3 | 4-Chlorophenyl | Conventional | 15 h | 72 | organic-chemistry.org |

| 4 | 4-Chlorophenyl | Microwave | 8 min | 95 | researchgate.net |

| 5 | 4-Methoxyphenyl | Conventional | 12 h | 80 | organic-chemistry.org |

| 6 | 4-Methoxyphenyl | Microwave | 10 min | 94 | nih.gov |

Green Chemistry Approaches in Tetrazole Preparation (e.g., Solvent-Free, Aqueous Media)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of environmentally benign solvents like water, or conducting reactions in the absence of a solvent (solvent-free conditions).

The synthesis of 1-substituted 1H-tetrazoles has been successfully demonstrated using green chemistry approaches. For example, a novel ecofriendly heterogeneous nano-catalyst has been utilized for the synthesis of 1-aryl 1H-tetrazole derivatives in water at mild temperatures. nih.gov This method not only avoids the use of volatile organic solvents but also allows for the easy recovery and reuse of the catalyst.

Solvent-free synthesis is another key green chemistry strategy. The preparation of 1-substituted tetrazoles has been achieved under solvent-free conditions using a biosynthesized Ag/sodium borosilicate nanocomposite as a catalyst. acs.org This approach simplifies the work-up procedure and reduces chemical waste. The development of such green methodologies is crucial for the sustainable production of valuable chemical compounds. bohrium.comjchr.org

Table 2: Green Synthetic Approaches to 1-Aryl-1H-Tetrazoles

| Entry | Aryl Group | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Phenyl | Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Water | 40 | 97 | nih.gov |

| 2 | 4-Chlorophenyl | Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Water | 40 | 95 | nih.gov |

| 3 | 2,4-Dichlorophenyl | Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Water | 40 | 93 | nih.gov |

| 4 | Aniline | Ag/Sodium Borosilicate | Solvent-free | 120 | 94 | acs.org |

| 5 | 4-Chloroaniline | Ag/Sodium Borosilicate | Solvent-free | 120 | 92 | acs.org |

Regioselectivity and Stereochemical Considerations in this compound Synthesis

The synthesis of N-substituted tetrazoles, including this compound, presents a significant challenge regarding regioselectivity. The substitution can occur at two different nitrogen atoms of the tetrazole ring, leading to the formation of 1-substituted and 2-substituted isomers. The control over which isomer is formed is a critical aspect of the synthetic strategy.

Regioselectivity:

The formation of 1-aryl-tetrazoles is often achieved through the reaction of a primary aromatic amine, in this case, 2,4-dimethoxyaniline, with reagents that provide the remaining carbon and nitrogen atoms of the tetrazole ring. One common method involves the use of triethyl orthoformate and sodium azide. The regioselectivity of this reaction, favoring the N1 or N2 position, is influenced by several factors including the electronic and steric properties of the aryl substituent, the reaction conditions, and the catalyst employed. For instance, ytterbium triflate (Yb(OTf)₃) has been utilized as a catalyst to promote the synthesis of 1-substituted 1H-tetrazoles from various amines organic-chemistry.org.

In the case of this compound, the electronic effects of the two methoxy (B1213986) groups on the phenyl ring increase the nucleophilicity of the starting aniline. Steric hindrance from the ortho-methoxy group can play a crucial role in directing the substitution preferentially to the N1 position of the tetrazole ring, as the N2 position is generally more sterically hindered.

Another major route to tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. To obtain a 1-substituted tetrazole, this could involve the reaction of 2,4-dimethoxyphenyl azide with a suitable one-carbon component or the reaction of 2,4-dimethoxyphenyl isocyanide with an azide source. The regiochemical outcome of such cycloadditions is dictated by the frontier molecular orbitals of the reactants.

It is important to note that the functionalization of a pre-existing 5-substituted 1H-tetrazole ring with an aryl group often results in poor regioselectivity, yielding a mixture of 1,5- and 2,5-disubstituted isomers bohrium.comacs.org. Therefore, establishing the 1-(2,4-dimethoxyphenyl) linkage during the initial ring formation is often the preferred strategy for achieving high regioselectivity.

Stereochemical Considerations:

The compound this compound is an achiral molecule as it possesses a plane of symmetry that bisects the phenyl and tetrazole rings. Consequently, its synthesis from achiral precursors does not typically involve stereochemical challenges, and the product is not optically active.

Stereochemical considerations would become relevant under the following circumstances:

If the synthesis proceeds through a chiral intermediate or employs a chiral catalyst, potentially leading to atropisomerism if rotation around the C-N bond between the phenyl and tetrazole rings were sufficiently hindered. However, for this specific molecule, such hindrance is not expected.

If subsequent functionalization or derivatization introduces a chiral center onto the scaffold. For example, the introduction of a stereocenter at the C5 position of the tetrazole ring or on a substituent of the phenyl ring would result in chiral derivatives nih.gov.

While there is interest in chiral tetrazole-containing compounds for applications such as organocatalysis, the synthesis of the parent this compound scaffold itself does not inherently require stereochemical control nih.gov.

Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. Functionalization can be targeted at either the tetrazole ring or the dimethoxyphenyl ring.

Functionalization of the Tetrazole Ring:

The most common position for functionalization on a 1-substituted tetrazole ring is the C5 carbon. The C5-H bond can be activated for substitution reactions, providing a versatile handle for introducing various functional groups.

Direct C-H Arylation: A modern and efficient method for derivatization is the direct C-H arylation at the C5 position. Palladium/copper co-catalytic systems have been shown to effectively couple 1-substituted tetrazoles with a wide range of aryl bromides. This methodology avoids the late-stage use of potentially hazardous azides and tolerates various functional groups on the coupling partner organic-chemistry.org.

Deprotonation and Cross-Coupling: The C5 proton is weakly acidic and can be removed by a strong base. The resulting anion can be trapped with electrophiles. A more recent strategy involves deprotonation using mixed zinc-magnesium bases to form stable N-protected (1H-tetrazol-5-yl)zinc pivalates. These organozinc intermediates are storable solids that can undergo subsequent palladium-catalyzed cross-coupling reactions or copper-catalyzed aminations to introduce a variety of substituents at the C5 position with high efficiency organic-chemistry.org.

| Reaction Type | Reagents & Conditions | Substituent Introduced | General Applicability |

|---|---|---|---|

| Direct C-H Arylation | Aryl bromide, Pd/Cu catalyst, base, high temperature | Aryl group | Tolerates a wide range of functional groups on the aryl bromide organic-chemistry.org. |

| Deprotonation/Cross-Coupling | 1) Strong base (e.g., TMPZnCl·Mg(OPiv)₂); 2) Electrophile (e.g., aryl halide), Pd catalyst | Aryl, alkyl, or other groups | Forms a stable organozinc intermediate for versatile coupling reactions organic-chemistry.org. |

| Electrophilic Amination | 1) Strong base; 2) Hydroxylamine benzoates, Cu catalyst | Amino group | Allows for the introduction of nitrogen-based substituents organic-chemistry.org. |

Functionalization of the 2,4-Dimethoxyphenyl Ring:

The phenyl ring of the scaffold is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy groups at positions 2 and 4. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves.

Electrophilic Aromatic Substitution: The most likely positions for substitution on the 2,4-dimethoxyphenyl ring are C3, C5, and C6. The C5 position is particularly activated, being ortho to the C4-methoxy group and para to the C2-methoxy group. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce functional groups. The precise conditions would need to be optimized to control regioselectivity and avoid potential side reactions.

Directed C-H Functionalization: Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H functionalization, which can offer alternative and highly regioselective pathways for derivatization. The nitrogen atoms of the tetrazole ring could potentially act as directing groups for ortho-palladation on the phenyl ring, facilitating substitution at the C3 position. Such strategies have been used to construct carbazole systems from related precursors and could be adapted for this scaffold organic-chemistry.org.

| Reaction Type | Potential Reagents | Target Position(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3, C5 | Conditions must be carefully controlled to prevent over-reaction. |

| Halogenation | Br₂, NBS, or NCS | C3, C5, C6 | Lewis acid catalyst may or may not be required due to high ring activation. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C5 | Expected to be highly regioselective for the C5 position. |

| Directed C-H Functionalization | Pd(OAc)₂, oxidant (e.g., Cu(OAc)₂) | C3 | Hypothetical pathway based on directing group ability of the tetrazole ring organic-chemistry.org. |

Spectroscopic and Structural Characterization of 1 2,4 Dimethoxyphenyl 1h Tetrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 1-(2,4-dimethoxyphenyl)-1H-tetrazole, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the substitution pattern on the phenyl ring and its connection to the tetrazole moiety.

¹H NMR and ¹³C NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra provide the fundamental data for the structural confirmation of this compound. The ¹H NMR spectrum is characterized by distinct signals for the tetrazole proton, the aromatic protons on the dimethoxyphenyl ring, and the methoxy (B1213986) group protons. The chemical shift of the tetrazole proton (H-5) typically appears at a downfield position due to the electron-withdrawing nature of the nitrogen-rich ring system. For 1-substituted tetrazoles, this signal is often observed around δ 8.5-9.5 ppm.

The aromatic region of the ¹H NMR spectrum displays a characteristic splitting pattern for the three protons on the 2,4-disubstituted phenyl ring. The proton at the 6-position (H-6') typically appears as a doublet, coupled to the proton at the 5-position (H-5'). The H-5' proton signal is a doublet of doublets, showing coupling to both H-6' and H-3'. The H-3' proton, being adjacent to a methoxy group, appears as a doublet. The two methoxy groups at positions 2 and 4 give rise to two distinct singlet signals in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbon atom of the tetrazole ring (C-5) is typically found in the range of δ 140-150 ppm. The carbons of the phenyl ring show distinct signals based on their electronic environment. The carbons bearing the methoxy groups (C-2' and C-4') and the carbon attached to the tetrazole ring (C-1') are significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As experimental data is not available in the searched literature, these are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-5 | ~9.0 (s) | - |

| C-5 | - | ~142.0 |

| C-1' | - | ~118.0 |

| C-2' | - | ~162.0 |

| H-3' | ~6.7 (d) | ~99.0 |

| C-3' | - | ~164.0 |

| C-4' | - | ~106.0 |

| H-5' | ~6.8 (dd) | ~128.0 |

| C-5' | - | - |

| H-6' | ~7.6 (d) | - |

| C-6' | - | ~56.0 |

| 2-OCH₃ | ~3.9 (s) | ~55.8 |

| 4-OCH₃ | ~3.85 (s) | - |

Advanced NMR Techniques for Aromatic Tetrazoles

To unambiguously assign the proton and carbon signals and to confirm the connectivity, advanced 2D NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons, for instance, confirming the coupling between H-5' and H-6', and between H-5' and H-3' on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3', C-5', and C-6' by linking them to their attached, already-assigned protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. Key correlations would be expected from the tetrazole proton (H-5) to the ipso-carbon of the phenyl ring (C-1') and to the tetrazole carbon (C-5). Furthermore, correlations from the methoxy protons to their respective attached carbons (C-2' and C-4') would confirm their positions.

These advanced techniques, when used in combination, leave no ambiguity in the structural assignment of aromatic tetrazoles. nih.gov

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound provides clear evidence for its key functional groups. The characteristic vibrations of the tetrazole ring are a primary focus. These typically include ring stretching vibrations (N-N, C=N, N=N) which appear in the fingerprint region between 1600 cm⁻¹ and 900 cm⁻¹. acs.org Specifically, bands around 1250 cm⁻¹ can often be attributed to the N-N=N moiety. acs.org

The presence of the dimethoxyphenyl group is confirmed by several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions. Crucially, the strong asymmetric and symmetric C-O-C stretching vibrations from the two methoxy groups are expected to be prominent, typically appearing in the 1280-1230 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric) ranges.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1610 - 1580, 1500 - 1450 |

| Tetrazole Ring | Ring Stretching (N-N, C=N, N=N) | 1600 - 900 |

| Aryl Ether C-O | Asymmetric Stretching | 1280 - 1230 |

| Aryl Ether C-O | Symmetric Stretching | 1050 - 1020 |

| =C-H | Out-of-plane Bending | 900 - 675 |

Raman Spectroscopy in Molecular Structure Analysis

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For aromatic compounds, the ring stretching modes that are strong in the IR spectrum are often also strong in the Raman spectrum. A key feature in the Raman spectrum of phenyl-tetrazole derivatives is the strong band related to the symmetric breathing vibration of the phenyl ring, typically observed near 1000 cm⁻¹.

Furthermore, the N=N stretching vibrations of the tetrazole ring, which can sometimes be weak or convoluted in the IR spectrum, may present as sharp and intense bands in the Raman spectrum, providing confirmatory evidence for the heterocyclic system. researchgate.net Studies on nitro-substituted aryl-tetrazoles have utilized Raman spectroscopy to investigate vibrational dynamics, highlighting the utility of this technique for probing the energetic properties and bond structures of such molecules. researchgate.net

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (C₉H₁₀N₄O₂), the expected exact molecular weight is 206.0804 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 206. A characteristic and often dominant fragmentation pathway for many tetrazole derivatives is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a significant fragment ion at m/z 178. This fragmentation is a hallmark of the tetrazole ring's thermal or electronic instability.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single Crystal X-ray Diffraction Studies

No published single crystal X-ray diffraction data for this compound was found. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystal, providing invaluable information on bond lengths, bond angles, and the conformation of the molecule. This data is the foundation for understanding the crystal packing and non-covalent interactions.

Powder X-ray Diffraction for Polymorphism Analysis

There is no information available regarding powder X-ray diffraction (PXRD) studies on this compound. PXRD is a key analytical method for investigating polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, and their analysis is crucial in materials science and pharmaceutical development. nih.govnih.govrsc.org Synchrotron XRPD, in particular, offers high resolution and sensitivity for detecting and identifying different polymorphic forms, even in low concentrations within a mixture. nih.govrsc.org

Supramolecular Interactions and Crystal Engineering in Tetrazole Frameworks

The analysis of supramolecular interactions, which governs how molecules assemble into a crystal lattice, is predicated on the availability of crystallographic data. While the principles of these interactions are well-established for the tetrazole class of compounds, a specific analysis for this compound cannot be performed.

Hydrogen Bonding Networks in Tetrazole Crystals

In the absence of a crystal structure for this compound, a specific description of its hydrogen bonding network is not feasible. Generally, tetrazole-containing compounds are known to participate in various hydrogen bonding motifs. researchgate.netnih.govresearchgate.net For instance, 1H-tetrazoles can form dimers or catemeric (chain-like) structures through N–H···N hydrogen bonds. cardiff.ac.uk The presence of oxygen atoms in the dimethoxyphenyl group could also allow for C-H···O interactions, further influencing the crystal packing.

π-Stacking and Other Non-Covalent Interactions

A detailed account of π-stacking and other non-covalent forces for this compound cannot be provided. Tetrazole rings and the dimethoxyphenyl ring are both aromatic systems capable of engaging in π–π stacking interactions. These interactions, where the aromatic rings are arranged in a face-to-face or offset manner, are significant in the stabilization of crystal structures. cardiff.ac.uk The specific geometry and extent of these interactions, however, can only be determined through X-ray diffraction analysis.

Computational and Theoretical Investigations of 1 2,4 Dimethoxyphenyl 1h Tetrazole

Electronic Structure and Molecular Geometry Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to analyze the geometries and electronic characteristics of heterocyclic compounds. nih.govresearchgate.net

The molecular structure of 1-(2,4-dimethoxyphenyl)-1H-tetrazole is characterized by two key planar ring systems: the tetrazole ring and the dimethoxyphenyl ring. The optimization of its geometry using DFT methods, such as at the B3LYP/6-311G(d,p) level of theory, is essential to determine the most stable three-dimensional arrangement. researchgate.net

The primary conformational flexibility arises from the rotation around the C-N bond connecting the phenyl ring to the tetrazole ring. The dihedral angle between these two rings is influenced by steric hindrance from the ortho-methoxy group and the electronic interactions between the rings. The optimized geometry would reveal the most energetically favorable conformation, balancing these steric and electronic effects. Computational studies on similar substituted aromatic compounds have successfully predicted such structural parameters. researchgate.net The tetrazole ring itself is known to have delocalized double bonds. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical) Note: The following data are representative values expected from DFT (B3LYP/6-311G(d,p)) calculations, based on analyses of similar molecular structures. researchgate.netnih.gov

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-N (Ring-Ring) | ~1.44 Å |

| N1-N2 (Tetrazole) | ~1.35 Å | |

| N2-N3 (Tetrazole) | ~1.29 Å | |

| N3-N4 (Tetrazole) | ~1.36 Å | |

| N4-C5 (Tetrazole) | ~1.32 Å | |

| C5-N1 (Tetrazole) | ~1.36 Å | |

| C-O (Methoxy) | ~1.37 Å | |

| Bond Angles | C-N-N (Ring-Tetrazole) | ~120° |

| N-N-N (Tetrazole) | ~108° - 110° | |

| N-C-N (Tetrazole) | ~105° | |

| Dihedral Angle | Phenyl - Tetrazole | ~40° - 50° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, due to the electron-donating effect of the two methoxy (B1213986) groups. Conversely, the LUMO is likely distributed across the electron-deficient tetrazole ring. This separation of frontier orbitals facilitates intramolecular charge transfer (ICT), a property explored in many organic molecules. openaccesspub.org

Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical) Note: These values are representative of typical results from DFT calculations for similar aromatic heterocyclic compounds. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

| E (HOMO) | ~ -6.20 eV |

| E (LUMO) | ~ -1.95 eV |

| Energy Gap (ΔE) | ~ 4.25 eV |

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

In this compound, the MEP would show significant negative potential localized around the nitrogen atoms of the tetrazole ring (specifically N-3 and N-4) and the oxygen atoms of the methoxy groups. researchgate.net These areas represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The most positive regions are expected to be located on the hydrogen atoms of the molecule. researchgate.net

Tautomerism and Isomerism of N-Substituted Tetrazoles: A Theoretical Perspective

A defining characteristic of N-substituted tetrazoles is the potential for tautomerism, where isomers differ in the position of a proton and a double bond. nih.gov For tetrazoles substituted at a nitrogen atom, the primary consideration is the existence of 1H- and 2H-isomers, which are distinct compounds rather than rapidly interconverting tautomers. However, the relative stability of these isomers is a key area of theoretical study.

Theoretical calculations are essential for determining the relative energies and, therefore, the thermodynamic stability of the 1-substituted (1H) and 2-substituted (2H) isomers of tetrazoles. researchgate.net In the gas phase, the 2H-tautomer is often found to be more stable for many simple tetrazole derivatives. researchgate.netresearchgate.net The position of this equilibrium can be significantly influenced by factors such as the nature of the substituent and the solvent environment. acs.org Computational models can map the potential energy surface for the interconversion between these isomers, although such a process would require significant energy to break and form covalent bonds, unlike prototropic tautomerism.

The substituent attached to the tetrazole ring plays a decisive role in determining the relative stability of the 1H and 2H isomers. researchgate.netresearchgate.net The 2,4-dimethoxyphenyl group is a bulky, electron-donating substituent.

Electronic Effects : The electron-donating nature of the methoxy groups increases the electron density of the aromatic system. This electronic influence can differentially stabilize or destabilize the 1H- and 2H-tetrazole rings, altering the energy balance between them.

Steric Effects : The presence of a methoxy group at the ortho position of the phenyl ring introduces steric hindrance. This steric clash can affect the preferred dihedral angle between the phenyl and tetrazole rings and may favor one isomeric form over the other to minimize repulsion. For instance, steric strain might be more pronounced in one isomer, raising its relative energy and making it less stable.

Computational studies on variously substituted N-phenyltetrazoles would be necessary to quantify these effects precisely for the 2,4-dimethoxyphenyl derivative and predict which isomer, the 1H or the 2H, is the more thermodynamically stable product.

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry offers a powerful lens for examining the intricate details of chemical reactions involving tetrazole derivatives. By modeling the potential energy surface, researchers can map out the most likely pathways for transformations and calculate the energy barriers associated with them.

Computational Elucidation of Reaction Pathways

While specific computational studies detailing the reaction pathways of this compound are not extensively documented in dedicated publications, the elucidation of its reaction mechanisms can be inferred from studies on structurally similar compounds, particularly 1-phenyl-1H-tetrazole derivatives. Theoretical investigations of these related compounds typically employ Density Functional Theory (DFT) methods to map out the potential energy surfaces for various reactions.

For instance, studies on the thermal decomposition of 1-phenyl-1H-tetrazoles propose a primary pathway involving the cleavage of the tetrazole ring. researchgate.net The optimization of molecular geometries and the calculation of vibrational frequencies are standard procedures performed using DFT, with the B3LYP functional and basis sets like cc-pVDZ being common choices for such theoretical work. researchgate.net These computational models help in understanding the electronic and structural changes that occur as the molecule proceeds along a reaction coordinate. The general mechanism for many tetrazole derivatives involves isomerization and subsequent elimination of molecular nitrogen. rsc.org More complex reactions, such as cycloadditions or denitrogenative annulations, have also been explored computationally for the parent tetrazole ring, revealing the potential for diverse reactivity depending on the catalytic conditions. rsc.org

Transition State Characterization and Activation Energies

A critical aspect of computational reaction mechanism studies is the characterization of transition states and the calculation of their associated activation energies. The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the kinetic feasibility of a reaction.

Thermochemical Properties and Decomposition Mechanisms (Theoretical)

Theoretical calculations are indispensable for predicting the thermochemical properties of compounds, especially for energetic materials like tetrazoles, where experimental measurements can be challenging or hazardous. These properties are crucial for assessing the stability and energy content of the molecule.

Prediction of Heats of Formation and Enthalpies

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property that indicates the stability of a compound relative to its constituent elements. Theoretical methods provide a reliable means of estimating this value. For a series of 1-phenyl-1H-tetrazole derivatives, solid-state enthalpies of formation have been calculated using the CBS-4M algorithm, a composite quantum chemical method known for its accuracy. researchgate.net

These calculations provide valuable data that can be compared with experimental results from techniques like Differential Scanning Calorimetry (DSC). For several substituted 1-phenyl-1H-tetrazoles, the theoretically calculated enthalpies of decomposition show good agreement with experimental values. researchgate.net This consistency underscores the predictive power of modern computational algorithms in determining the energetic properties of these heterocyclic systems. While the precise value for this compound is not explicitly listed, the data for its analogs, such as 1-(4-methoxyphenyl)-1H-tetrazole, serve as a strong benchmark.

Table 1: Theoretical and Experimental Thermochemical Data for Selected 1-Aryl-1H-Tetrazoles

| Compound | Theoretical ΔHf(solid) (kJ/mol) (CBS-4M) | Experimental ΔHdecomp (kJ/mol) (DSC) | Decomposition Temp (°C) (TGA) |

|---|---|---|---|

| 1-phenyl-1H-tetrazole | 255.4 | -220.7 | 239 |

| 1-(4-chlorophenyl)-1H-tetrazole | 238.1 | -199.1 | 238 |

| 1-(4-methoxyphenyl)-1H-tetrazole | 193.0 | -190.2 | 233 |

| 1-(4-nitrophenyl)-1H-tetrazole | 263.8 | -314.5 | 239 |

Data sourced from Yilmaz et al. (2015). researchgate.net Note: The theoretical values are for heats of formation, while experimental values are for heats of decomposition.

Theoretical Analysis of Thermal Stability and Decomposition Pathways

Theoretical analysis plays a pivotal role in understanding the thermal stability and decomposition mechanisms of tetrazole compounds. For 1-aryl-1H-tetrazoles, thermal decomposition is an exothermic process that typically occurs at elevated temperatures. researchgate.net Experimental studies on 1-phenyl-1H-tetrazole derivatives using Thermogravimetry–Differential Thermal Analysis (TGA-DTA) show decomposition temperatures in the range of 190–240 °C. researchgate.net

Molecular Triggers for Decomposition in Tetrazole Systems

The decomposition of tetrazoles is initiated by the input of energy, which can be thermal, photochemical, or electrical. This energy input acts as a trigger to overcome the activation barrier for ring cleavage. The fundamental molecular trigger for the thermal decomposition of many tetrazole systems is the instability of the nitrogen-rich ring at high temperatures.

The process often begins with the breaking of the weakest bond in the heterocycle. In many tetrazole derivatives, this is one of the N-N single bonds within the ring. thermofisher.com The cleavage of this bond initiates a cascade of events, most notably the irreversible and highly exothermic elimination of dinitrogen (N₂), which is a very stable molecule. researchgate.netwikipedia.org This release of gaseous N₂ is a major driving force for the decomposition. In some cases, tautomerization between the 1H- and 2H-isomers of the tetrazole ring can play a crucial role, with one tautomer being more susceptible to decomposition than the other. acs.org For substituted tetrazoles, the electronic nature of the substituent can act as an internal molecular trigger, either stabilizing or destabilizing the ring and thereby affecting its decomposition temperature and pathway.

Advanced Computational Modeling Techniques

Computational and theoretical chemistry have become indispensable tools in modern chemical research, providing deep insights into molecular structures, properties, and interactions. For complex heterocyclic compounds like this compound, these methods offer a powerful means to understand its behavior at a molecular level. Advanced computational modeling techniques, including quantum chemical calculations, statistical modeling, and molecular simulations, allow for the prediction and analysis of various chemical and physical properties, guiding experimental work and accelerating the discovery of new applications.

Quantum Chemical Calculations in Tetrazole Research

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the electronic structure and molecular properties of tetrazole derivatives. researchgate.net These methods are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter, as it relates to the molecule's stability and reactivity; a smaller energy gap suggests higher reactivity. nih.govnih.gov

For tetrazole derivatives, DFT calculations help elucidate structure-property relationships. For instance, studies on various substituted tetrazoles have shown how electron-donating or electron-withdrawing groups on the phenyl ring influence the electronic properties and, consequently, their efficacy in applications like corrosion inhibition. acs.orgnih.govresearchgate.net The presence of methoxy groups (-OCH3), as in this compound, which are electron-donating, is known to affect the electron density distribution across the molecule.

DFT is also employed to calculate various molecular descriptors that provide insight into reactivity. These include electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN), which are crucial for understanding interaction mechanisms, such as a molecule's ability to adsorb onto a metal surface. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify the nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other chemical species. researchgate.netnih.gov For example, the nitrogen atoms of the tetrazole ring are typically identified as nucleophilic centers.

The table below presents typical quantum chemical parameters calculated for a related tetrazole derivative, which provides a reference for the expected values for this compound.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 4.5 to 5.5 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. nih.gov |

| Dipole Moment (Debye) | 3.0 to 5.0 | Measures the polarity of the molecule. researchgate.net |

| Electronegativity (χ) | 4.0 to 4.5 | The power of an atom in a molecule to attract electrons to itself. nih.gov |

| Chemical Hardness (η) | 2.2 to 2.8 | Resistance to change in electron distribution or charge transfer. nih.gov |

Note: The values are representative and sourced from DFT studies on similar phenyl-tetrazole structures. Actual values for this compound would require specific calculations.

Statistical Modeling and Machine Learning for Property Prediction

In recent years, statistical modeling and machine learning (ML) have emerged as powerful methodologies for predicting the properties of chemical compounds, including tetrazoles. researchgate.net These data-driven approaches leverage existing experimental data to build models that can forecast the characteristics of new, untested molecules, thereby saving significant time and resources. researchgate.net Techniques such as multivariate linear regression (MLR) and more complex machine learning algorithms are used to establish Quantitative Structure-Property Relationships (QSPR). nih.govnih.gov

For tetrazole derivatives, a key application of these models is the prediction of energetic properties, such as decomposition temperature (Tdec) and impact sensitivity, which are crucial for safety and handling. researchgate.netnih.gov Researchers have successfully developed statistical models that correlate these properties with molecular descriptors derived from quantum chemical calculations. nih.gov These descriptors can include Natural Bond Orbital (NBO) parameters, geometric parameters, and steric descriptors. nih.gov

A typical workflow involves:

Data Collection: Assembling a dataset of tetrazole compounds with known experimental properties.

Descriptor Calculation: Using computational methods like DFT to calculate a wide range of molecular descriptors for each compound in the dataset.

Model Building: Applying statistical or machine learning algorithms to identify the most relevant descriptors and build a predictive model.

Validation: Testing the model's accuracy using a separate set of compounds (a test set) that were not used in the model training. researchgate.netresearchgate.net

The interpretability of these models can also provide valuable insights into the chemical mechanisms underlying the observed properties. nih.govnih.gov For example, by analyzing the coefficients of the descriptors in an MLR model for thermal decomposition, it's possible to infer which structural features contribute most to thermal stability. nih.gov For a compound like this compound, these models could predict its thermal stability based on its specific structural and electronic features. Building accurate predictive models for small and diverse datasets remains a challenge, but new techniques are continuously being developed to improve their feasibility and interpretability. aps.org

| Descriptor Type | Example Descriptor | Predicted Property | Reference |

|---|---|---|---|

| NBO | Average bond order of N1-N2 and N2-N3 | Decomposition Temperature (Tdec) | nih.gov |

| Geometric | Dihedral angles | Decomposition Temperature (Tdec) | nih.gov |

| Sterimol | Steric parameters | Decomposition Temperature (Tdec) | nih.gov |

| Electronic | HOMO-LUMO gap | Impact Sensitivity | researchgate.net |

Molecular Dynamics and Monte Carlo Simulations for Adsorption Phenomena

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules over time and their interactions with surfaces. researchgate.netresearchgate.net These methods are particularly valuable for investigating adsorption phenomena, such as the way tetrazole derivatives bind to metal surfaces to inhibit corrosion. researchgate.net

Monte Carlo (MC) simulations are used to explore the possible adsorption configurations of a molecule on a surface. researchgate.net By randomly sampling different positions and orientations of the inhibitor molecule (like this compound) on a model surface (e.g., Cu(111) or Fe(110)), the simulation can identify the most energetically favorable adsorption sites. nih.govresearchgate.net The primary output of these simulations is the adsorption energy (Eads), which indicates the strength of the interaction between the molecule and the surface. researchgate.net A more negative Eads value signifies stronger and more stable adsorption. researchgate.net Studies on various tetrazoles have shown that they tend to adsorb on metal surfaces, forming a protective layer that impedes corrosive processes. researchgate.netacs.org

Molecular Dynamics (MD) simulations provide a dynamic picture of the adsorption process. researchgate.net MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe how the inhibitor molecule approaches the surface, how it orients itself, and how it interacts with the surface atoms and the surrounding solvent molecules (e.g., water). researchgate.net MD simulations can reveal the equilibrium adsorption configuration and the nature of the binding forces (physisorption vs. chemisorption). For tetrazole derivatives, these simulations often show that the molecule adsorbs in a planar or near-planar orientation, maximizing the contact between the aromatic rings and the metal surface. researchgate.net

The combination of DFT, MC, and MD provides a comprehensive understanding of the inhibition mechanism. DFT provides electronic-level details, MC determines the most stable adsorption sites, and MD illustrates the dynamic behavior of the system. For this compound, these simulations would likely show strong adsorption on steel or copper surfaces, driven by the interaction of the electron-rich tetrazole and phenyl rings, as well as the heteroatoms (N, O), with the metal's d-orbitals. nih.govresearchgate.net

| Simulation Technique | Key Output | Interpretation | Reference |

|---|---|---|---|

| Monte Carlo (MC) | Adsorption Energy (Eads) | Indicates the strength of the bond between the inhibitor and the surface. More negative values imply stronger adsorption. | researchgate.net |

| Monte Carlo (MC) | Low-energy Adsorption Configurations | Shows the preferred orientation (e.g., parallel or perpendicular) of the molecule on the surface. | nih.gov |

| Molecular Dynamics (MD) | Interaction Energy | Quantifies the energy components (van der Waals, electrostatic) of the inhibitor-surface interaction. | researchgate.net |

| Molecular Dynamics (MD) | Radial Distribution Function | Describes the distance and coordination of inhibitor atoms relative to surface atoms, revealing bonding details. | researchgate.net |

Research Applications and Functional Materials Derived from 1 2,4 Dimethoxyphenyl 1h Tetrazole Non Clinical Focus

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The potential of 1-(2,4-dimethoxyphenyl)-1H-tetrazole as a ligand in coordination chemistry and organometallic catalysis remains largely theoretical due to a lack of specific experimental data.

Tetrazoles as Multidentate Ligands

Generally, tetrazoles can act as versatile ligands, coordinating to metal centers through one or more of their nitrogen atoms. nih.govrsc.org The specific coordination mode is influenced by the substituents on the tetrazole ring and the nature of the metal ion. nih.gov The nitrogen atoms of the tetrazole ring can act as donors, allowing these molecules to function as bridging ligands to form polynuclear complexes and coordination polymers. nih.govrsc.org However, no specific studies detailing the coordination behavior of this compound with various metal ions have been found.

Metallosupramolecular Assemblies and Coordination Polymers

The ability of tetrazole-based ligands to bridge metal centers makes them suitable building blocks for the construction of metallosupramolecular assemblies and coordination polymers. prestonchemistry.com These materials have potential applications in areas such as gas storage, catalysis, and luminescence. While the synthesis and structural characterization of numerous coordination polymers involving other substituted tetrazoles have been reported, there are no available reports on such structures being formed using this compound.

Catalytic Applications of Tetrazole-Metal Complexes (Theoretical/Design)

Metal complexes containing tetrazole ligands have been explored for their catalytic activities in various organic transformations. nih.govacs.org The electronic properties of the tetrazole ring, influenced by its substituents, can modulate the catalytic performance of the metal center. acs.org For instance, nickel(II) complexes with tridentate ligands have been investigated for electrocatalytic water oxidation, where ligand substituents were shown to affect the catalytic activity. acs.org However, there is no specific research available on the design or theoretical studies of catalytic applications for metal complexes of this compound.

Role as Intermediates and Building Blocks in Complex Organic Synthesis

The utility of this compound as a synthetic intermediate is another area with limited specific examples in the literature.

Construction of Hybrid Heterocyclic Systems

The synthesis of hybrid molecules containing a tetrazole ring linked to other heterocyclic systems is a common strategy in medicinal chemistry to develop compounds with enhanced biological activities. mdpi.commdpi.com Various synthetic methodologies, including multicomponent reactions, have been employed to create diverse tetrazole-based hybrid compounds. beilstein-journals.orgmdpi.com For example, pyrazole-tetrazole hybrids have been synthesized and investigated for their biological properties. mdpi.commdpi.com Despite the existence of these general synthetic routes, there are no specific examples in the literature that utilize this compound as a starting material for the construction of such hybrid systems.

Precursors for Advanced Organic Scaffolds

Tetrazoles can serve as precursors to more complex molecular architectures. beilstein-journals.orgnih.govnih.gov The tetrazole ring can be a stable scaffold for further functionalization or can be transformed into other functional groups under specific reaction conditions. Novel tetrazole aldehydes have been used as versatile building blocks in multicomponent reactions to create diverse and complex drug-like molecules. beilstein-journals.org While these general strategies highlight the potential of tetrazole derivatives, there is a lack of published research detailing the use of this compound as a precursor for advanced organic scaffolds.

Energetic Materials Research (Theoretical and Mechanistic Focus)

The tetrazole ring is a cornerstone in the development of high-nitrogen energetic materials. researchgate.netresearchgate.net Its structure, containing 80% nitrogen by mass in the unsubstituted form, provides a high positive heat of formation (HOF), a key indicator of energetic potential, due to the thermodynamic drive to form stable dinitrogen gas (N₂) upon decomposition. researchgate.netmdpi.com Research into tetrazole derivatives primarily focuses on manipulating the ring with various functional groups to optimize properties like density, thermal stability, and detonation performance. researchgate.netnih.gov

Structure-Property Relationships for High-Nitrogen Compounds

The relationship between a molecule's structure and its energetic properties is fundamental to designing new high-energy-density materials (HEDMs). researchgate.net For tetrazole-based compounds, key factors include the nitrogen content, oxygen balance, density, and heat of formation. researchgate.net The introduction of specific functional groups can dramatically alter these properties.

Heat of Formation (HOF): Substituents that are themselves high in nitrogen, such as azide (B81097) (–N₃) or other tetrazole groups, are known to significantly increase the HOF. researchgate.netnih.gov Conversely, the 2,4-dimethoxyphenyl group on this compound, being rich in carbon and hydrogen, would likely result in a lower HOF compared to derivatives bearing explosophoric groups like nitro (–NO₂) or azido (B1232118) groups.

Density: High density is crucial for superior detonation performance. It is influenced by the molecular weight and the efficiency of crystal packing. Introducing dense groups like –NO₂ or –NF₂ typically increases the density of tetrazole salts. nih.gov The bulky dimethoxyphenyl group might hinder efficient crystal packing, potentially leading to a lower density compared to smaller, more compact energetic derivatives.

Stability and Sensitivity: The stability of the molecule is often assessed by calculating the bond dissociation energy (BDE), particularly for the weakest bond, which is frequently the C–NO₂ or N–NO₂ bond in many energetic compounds. researchgate.net For this compound, the critical bond would likely be the N-N or C-N linkage between the rings. The presence of electron-donating methoxy (B1213986) groups on the phenyl ring generally does not enhance energetic performance and may not contribute favorably to the stability required for an energetic material when compared to electron-withdrawing groups. mdpi.com

The following table, derived from computational studies on various tetrazole derivatives, illustrates how different substituents affect key energetic properties.

| Compound/Substituent | Calculated Heat of Formation (kJ/mol) | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) |

| Tetrazole-based salts with –NO₂ groups | Varies, can exceed 1150 kJ/mol acs.org | 8.29–9.54 cdnsciencepub.com | 31.06–42.50 cdnsciencepub.com |

| Tetrazole-based salts with –N₃ groups | Generally high nih.gov | > 8.0 researchgate.net | ~32 researchgate.net |

| Tetrazole-based salts with –NF₂ groups | Generally high nih.gov | > 9.0 nih.gov | > 35 nih.gov |

| Hydroxide derivatives of tetrazole salts | 367 to 1516 kJ/mol cdnsciencepub.com | 8.03 to 9.54 km/s cdnsciencepub.com | 29.03 to 42.50 GPa cdnsciencepub.com |

This table presents a generalized range of values based on multiple sources to illustrate substituent effects.

Computational Design of Energetic Tetrazole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for the rational design and screening of new energetic materials. researchgate.netnih.gov These methods allow for the prediction of key performance indicators without the need for complex and hazardous synthesis. acs.orgnih.gov

For a molecule like this compound, a typical computational workflow would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a method like B3LYP with a basis set such as 6-31G*. researchgate.net

Heat of Formation (HOF) Calculation: The gas-phase HOF is calculated using isodesmic reactions, which are hypothetical reactions where the bond types on both sides remain consistent, minimizing computational errors. researchgate.netacs.org The solid-phase HOF, which is more relevant for practical applications, is then estimated from the gas-phase value.

Density Prediction: Molecular dynamics or specialized force fields are used to predict the crystal packing and, consequently, the material's density. researchgate.net

Detonation Performance Estimation: Using the calculated HOF and density, the detonation velocity (D) and detonation pressure (P) can be estimated with empirical formulas like the Kamlet-Jacobs equations. researchgate.net

Studies on bistetrazole-based molecules have demonstrated that this high-throughput virtual screening can rapidly identify promising candidates from tens of thousands of potential structures. nih.gov While the dimethoxyphenyl substituent makes this compound an unlikely candidate for a high-performance energetic material, these computational methods could precisely quantify its energetic properties and confirm its unsuitability, thereby validating the structure-property relationship models.

Applications in Material Science (Theoretical and Fundamental Studies)

Beyond energetic materials, the unique electronic and structural features of the tetrazole ring lend themselves to applications in crystal engineering, porous materials, and corrosion inhibition.

Supramolecular Synthons in Crystal Engineering

Crystal engineering involves the design of solid-state structures with desired properties by controlling intermolecular interactions. The tetrazole ring is an effective supramolecular synthon because it can act as a robust hydrogen bond acceptor. researchgate.net Furthermore, the π-electron system of the ring can participate in π–π stacking interactions. rsc.org

In this compound, the nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. The phenyl ring, along with the tetrazole ring, provides a platform for π–π stacking. The dimethoxy groups could also participate in weaker C–H···O interactions, further guiding the supramolecular assembly. The interplay of these non-covalent interactions could, in theory, be used to construct complex, ordered crystalline architectures. Studies on isomeric pyrazole-tetrazoles have shown that hydrogen bonding and π–π interactions significantly influence crystal packing and density. rsc.org

Potential in Porous Crystal Materials and Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. cd-bioparticles.netnih.gov These materials have garnered attention for applications in gas storage, separation, and catalysis. cd-bioparticles.netresearchgate.net

Tetrazole-based ligands are attractive for constructing HOFs and other porous materials like Metal-Organic Frameworks (MOFs) due to their strong hydrogen-bonding capabilities and multiple coordination sites. cd-bioparticles.netrsc.org For instance, a tetrazolyl porphyrin ligand was used to construct a 3D HOF with permanent porosity and high thermal stability. cd-bioparticles.netnih.gov The nitrogen atoms of the tetrazole rings were crucial in forming the hydrogen-bonded network.

Theoretically, this compound could serve as a node or linker in a HOF. Its tetrazole ring provides the necessary hydrogen-bonding sites. However, the bulky and relatively flexible 2,4-dimethoxyphenyl group might present a challenge to the formation of a stable, porous network due to steric hindrance, which could disrupt the ordered packing required for permanent porosity.

Theoretical Studies in Corrosion Inhibition

Tetrazole derivatives have been investigated as effective corrosion inhibitors for various metals, including copper and aluminum. acs.orgresearchgate.net Their inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that blocks corrosive agents. This adsorption occurs through the lone pair electrons on the nitrogen and sulfur (if present) atoms and the π-electrons of the heterocyclic ring. researchgate.net

Theoretical studies using DFT are widely employed to understand the inhibition mechanism at a molecular level. acs.orgnih.govnih.gov Key parameters are calculated to predict inhibition efficiency:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. acs.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as the molecule is more polarizable. acs.org

Adsorption Energy (ΔE_ads): A more negative (stronger) adsorption energy signifies a more stable and effective inhibitor layer. acs.org

For this compound, the presence of electron-donating methoxy (–OCH₃) groups on the phenyl ring would be expected to increase the E_HOMO. nih.gov This would enhance its ability to donate electrons to the metal surface, suggesting it could be a suitable corrosion inhibitor. acs.orgnih.gov DFT calculations could precisely model its adsorption behavior on different metal surfaces, compare its potential effectiveness against other tetrazole derivatives, and determine the most stable adsorption configuration (parallel or perpendicular to the surface). acs.org

Photophysical Properties and Nonlinear Optical Materials (Theoretical)

Theoretical investigations into the photophysical and nonlinear optical (NLO) properties of tetrazole derivatives suggest their potential for development as advanced functional materials. While direct experimental data on this compound is not extensively available, computational studies on analogous structures provide a framework for understanding its potential characteristics. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution of electron density and the presence of donor-acceptor functionalities that facilitate intramolecular charge transfer (ICT).

In the case of this compound, the 2,4-dimethoxyphenyl group acts as a potent electron-donating moiety. The methoxy groups (-OCH₃) at the ortho and para positions increase the electron density of the phenyl ring through the resonance effect. This electron-rich phenyl ring, coupled with the electron-accepting character of the nitrogen-rich tetrazole ring, establishes a classic D-π-A (donor-π bridge-acceptor) system, which is a common design strategy for NLO materials. researchgate.net Theoretical studies on similar heterocyclic systems have demonstrated that such configurations can lead to significant third-order NLO responses. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of molecules. researchgate.netnih.gov These calculations can determine key parameters like the first hyperpolarizability (β), a measure of the second-order NLO response, and the second hyperpolarizability (γ), which quantifies the third-order response. For tetrazole derivatives, theoretical calculations have shown that the geometry and electronic properties, such as the HOMO-LUMO energy gap, are critical in determining the NLO activity. pku.edu.cnoriprobe.com The presence of strong electron-donating groups, like the dimethoxy substituents, is predicted to lower the HOMO-LUMO gap, which can enhance the hyperpolarizability. acs.org

The planarity of the tetrazole ring is another important factor, as a planar structure facilitates π-electron delocalization across the molecule, which is crucial for efficient ICT and a strong NLO response. pku.edu.cn Theoretical studies have confirmed the general planarity of the tetrazole ring in various derivatives. pku.edu.cnoriprobe.com The non-coplanar orientation of the phenyl ring relative to the tetrazole ring, which is typical, influences the extent of electronic communication between the donor and acceptor parts of the molecule. pku.edu.cn

Table 1: Theoretical Parameters Influencing NLO Properties of Tetrazole Derivatives

| Parameter | Description | Influence of 2,4-Dimethoxyphenyl Group (Theoretical) |

|---|---|---|

| HOMO-LUMO Energy Gap (Egap) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | The electron-donating dimethoxy groups are expected to raise the HOMO energy level, leading to a smaller Egap and potentially enhancing NLO properties. acs.org |

| First Hyperpolarizability (β) | A tensor quantity that describes the second-order nonlinear optical response of a molecule to an applied electric field. | The strong donor-acceptor character is predicted to result in a significant β value, indicating potential for second-harmonic generation. |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from the donor (dimethoxyphenyl) to the acceptor (tetrazole) upon photoexcitation. | The dimethoxy groups are expected to promote efficient ICT, a key factor for a large NLO response. |

| Dipole Moment (µ) | A measure of the separation of positive and negative electrical charges within a molecule. | A significant ground-state dipole moment is anticipated due to the electronic asymmetry of the molecule. |

This table is based on theoretical principles derived from computational studies on related tetrazole derivatives. pku.edu.cnoriprobe.comacs.org

Adsorption Studies for Dye-Sensitized Solar Cells (Theoretical)

The potential application of this compound and its derivatives in dye-sensitized solar cells (DSSCs) has been explored through theoretical and computational studies. In a typical DSSC, an organic dye molecule absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂). nih.govresearchgate.net The tetrazole moiety is investigated as a potential anchoring group to bind the dye to the TiO₂ surface. acs.orgnih.gov

Density Functional Theory (DFT) studies have been employed to model the adsorption of tetrazole derivatives onto TiO₂ surfaces, such as the anatase (101) surface. nih.govscientificarchives.com These studies indicate that the tetrazole ring can effectively adsorb onto the TiO₂ surface. nih.gov The adsorption is thought to occur through the interaction between the lone pair of electrons on the nitrogen atoms of the tetrazole ring and the surface titanium cations. nih.gov Theoretical calculations suggest that adsorption through the N2 position of the tetrazole ring is energetically more favorable. nih.gov

Key parameters for evaluating a potential dye in DSSCs include the light-harvesting efficiency (LHE), the electron injection efficiency (Φinj), and the dye regeneration efficiency. Theoretical calculations can predict the absorption spectra of the dye, which determines its LHE. rsc.org The alignment of the dye's molecular orbitals (HOMO and LUMO) with respect to the conduction band edge of TiO₂ and the redox potential of the electrolyte is crucial for efficient electron injection and dye regeneration. researchgate.netrsc.org The electron-donating nature of the dimethoxy groups is expected to raise the HOMO level of the dye, which can be beneficial for dye regeneration, while also influencing the LUMO level and the absorption spectrum. acs.org

Table 2: Theoretical Evaluation of this compound as a DSSC Component

| DSSC Parameter | Theoretical Role of this compound | Supporting Principles from a anologous Studies |

|---|---|---|

| Anchoring Group | The 1H-tetrazole ring can serve as an effective anchor to the TiO₂ surface. | DFT studies show favorable adsorption energies for tetrazoles on anatase TiO₂ surfaces, with binding likely occurring via nitrogen lone pairs. nih.gov |

| Electron Donor | The 2,4-dimethoxyphenyl group acts as the electron-donating part of the dye. | Electron-donating groups are known to enhance the light-harvesting capabilities and improve overall cell efficiency. acs.org |

| Electron Injection | The energy level of the LUMO must be higher than the conduction band edge of TiO₂ for efficient electron injection. | The electronic properties, including the LUMO level, are tunable via substituent effects on the phenyl ring. rsc.org |

| Dye Regeneration | The HOMO energy level should be lower than the redox potential of the electrolyte to ensure efficient regeneration of the oxidized dye. | The electron-donating dimethoxy groups will raise the HOMO energy, requiring careful consideration of the electrolyte used. acs.orgrsc.org |

| Light Harvesting Efficiency (LHE) | The absorption spectrum, influenced by the entire molecular structure, determines the LHE. | The D-π-A structure is a common motif for organic dyes designed to have strong absorption in the visible spectrum. researchgate.net |

This table is based on theoretical principles derived from computational studies on tetrazole derivatives in the context of DSSCs. acs.orgnih.govresearchgate.netrsc.org

Future Directions and Emerging Research Avenues